Bienvenue dans la boutique en ligne BenchChem!

(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Chiral building block HIV-1 protease inhibitor Stereochemical SAR

This compound (CAS 1354019-60-5, C₁₈H₂₄N₂O₄, MW 332.4 g/mol) is a chiral, orthogonally protected piperidine-amino acid hybrid comprising an (R)-configured piperidine-3-amine core substituted with a cyclopropyl group on the amine nitrogen and a carboxymethyl moiety, with the piperidine ring nitrogen protected as a benzyl (Cbz) ester. It belongs to the N-cyclopropyl-N-(piperidin-3-yl)glycine chemotype, a scaffold employed in the design of conformationally constrained peptidomimetic protease inhibitors—most notably HIV-1 protease inhibitors where (R)-piperidine-3-carboxamide P2-ligands bearing cyclopropyl P1′-groups yielded single-digit nanomolar enzymatic IC₅₀ values and activity against drug-resistant viral variants.

Molecular Formula C18H24N2O4
Molecular Weight 332.4 g/mol
Cat. No. B7984703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester
Molecular FormulaC18H24N2O4
Molecular Weight332.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)N(CC(=O)O)C3CC3
InChIInChI=1S/C18H24N2O4/c21-17(22)12-20(15-8-9-15)16-7-4-10-19(11-16)18(23)24-13-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,21,22)/t16-/m1/s1
InChIKeyBLOICDLZVSKERK-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester: Stereochemically Defined Cyclopropyl-Piperidine Glycine Building Block


This compound (CAS 1354019-60-5, C₁₈H₂₄N₂O₄, MW 332.4 g/mol) is a chiral, orthogonally protected piperidine-amino acid hybrid comprising an (R)-configured piperidine-3-amine core substituted with a cyclopropyl group on the amine nitrogen and a carboxymethyl moiety, with the piperidine ring nitrogen protected as a benzyl (Cbz) ester . It belongs to the N-cyclopropyl-N-(piperidin-3-yl)glycine chemotype, a scaffold employed in the design of conformationally constrained peptidomimetic protease inhibitors—most notably HIV-1 protease inhibitors where (R)-piperidine-3-carboxamide P2-ligands bearing cyclopropyl P1′-groups yielded single-digit nanomolar enzymatic IC₅₀ values and activity against drug-resistant viral variants [1]. The orthogonal protection strategy (Cbz on piperidine nitrogen, free carboxylic acid on the glycine arm) enables selective downstream functionalization that is not possible with globally deprotected or differently protected analogs.

Why Generic Substitution of (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester Fails: Stereochemical, Regioisomeric, and Protecting-Group Orthogonality Constraints


In-class compounds sharing the cyclopropyl-piperidine-glycine scaffold cannot be interchanged because three non-trivial structural variables independently determine the utility of each congener: (i) absolute configuration at the piperidine 3-position directly governs molecular recognition at chiral biological targets such as HIV-1 protease, where (R)-piperidine-3-carboxamide P2-ligands are specifically required for optimal binding [1]; (ii) the benzyl (Cbz) ester protecting group on the piperidine nitrogen is orthogonal to the free carboxylic acid on the glycine arm—the corresponding tert-butyl (Boc) ester analog requires different deprotection conditions (acid vs. hydrogenolysis), making it incompatible with acid-sensitive downstream moieties or solid-phase synthesis workflows; and (iii) the substitution position on the piperidine ring (3- vs. 4-position regioisomer) alters the spatial trajectory of the glycine arm, yielding different exit vector geometries that cannot be compensated for in structure-based design. These three variables—stereochemistry, protecting group, and regioisomerism—are each binary choices that collectively define a unique reaction coordinate; procurement of an incorrect analog introduces an uncompensated degree of freedom that cannot be corrected post-synthetically.

(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester: Quantitative Differentiation Evidence Guide


Enantiomeric Configuration: (R)- vs. (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester

The target compound bears the (R) absolute configuration at the piperidine 3-position. In the closely related HIV-1 protease inhibitor series reported by Zhou et al. (2020), the (R)-piperidine-3-carboxamide P2-ligand (compound 22a) achieved an IC₅₀ of 3.61 nM against HIV-1 protease, whereas the corresponding (S)-configured analog was not among the most potent inhibitors in the 24-compound panel [REFS-1, REFS-2]. Although the target compound is a protected intermediate rather than the final inhibitor, the stereochemical requirement at the piperidine 3-position is established by the SAR in this series: the (R)-configuration is critical for the ligand to adopt the binding orientation that positions the P2 and P2' groups into their respective protease subsites. Procurement of the (S)-enantiomer (CAS 1354000-59-1, available from the same supplier family as product code F080968) would produce a downstream inhibitor with inverted stereochemistry at the P2 position, which class-level SAR indicates would be detrimental to potency [1].

Chiral building block HIV-1 protease inhibitor Stereochemical SAR

Protecting Group Orthogonality: Cbz Benzyl Ester vs. Boc tert-Butyl Ester on Piperidine Nitrogen

The target compound employs a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, which is cleaved by catalytic hydrogenolysis (H₂, Pd/C) or transfer hydrogenation—conditions that leave acid-labile protecting groups (e.g., Boc, tert-butyl esters) intact. The closest commercially available analog, (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, employs a Boc group cleaved by trifluoroacetic acid (TFA) or HCl/dioxane [1]. These two deprotection modalities are fully orthogonal. This orthogonality is a hard requirement for synthetic routes in which the glycine carboxylic acid is elaborated (e.g., amide coupling, esterification) prior to piperidine nitrogen deprotection: use of the Boc analog would risk premature acid-mediated cleavage of the piperidine protecting group during acidic workup of the glycine arm coupling step. No mixed protecting-group strategy can replicate the Cbz/CO₂H orthogonality if the tert-butyl ester analog is procured instead.

Orthogonal protection Solid-phase peptide synthesis Selective deprotection

Substitution Regioisomerism: 3-Position vs. 4-Position Glycine Arm Attachment on the Piperidine Ring

The target compound bears the carboxymethyl-cyclopropyl-amino substituent at the piperidine 3-position. A regioisomeric analog, 4-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353982-90-7), positions the same functional group array at the piperidine 4-position . This positional shift alters the spatial trajectory (exit vector) of the glycine arm relative to the piperidine ring plane. In the HIV-1 protease inhibitor scaffold reported by Zhou et al., the 3-substituted (R)-piperidine configuration was specifically required for correct occupancy of the S2 enzyme subsite; the 4-position regioisomer would project the P2 ligand into a different region of the binding pocket, incompatible with the structure-based design [1]. In GlyT1 glycine transporter inhibitor chemotypes, both 3- and 4-substituted piperidine derivatives have been claimed, but regioisomerism determines transporter subtype selectivity and CNS penetration—parameters that cannot be predicted a priori without experimental comparison [2].

Exit vector geometry Structure-based drug design Regioisomeric SAR

Carboxymethyl Substituent vs. Simple Cyclopropylamino: Impact on Downstream Conjugation Flexibility

The target compound incorporates a carboxymethyl (–CH₂COOH) group on the cyclopropylamine nitrogen, creating an N-cyclopropyl glycine moiety. The closest simpler analog, (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester (CAS 1284112-64-6 for the racemate), lacks this carboxymethyl extension entirely . The carboxymethyl group provides a free carboxylic acid handle for amide bond formation, esterification, or reduction to the alcohol—synthetic operations that are impossible with the simple secondary amine analog without additional protection/deprotection steps. In the context of HIV-1 protease inhibitor assembly (Zhou et al., 2020), the carboxylic acid of the glycine arm is the point of attachment to the P1' cyclopropyl group via amide coupling; the simple cyclopropylamino analog would require a separate acylation step to introduce this connectivity, adding at least one synthetic transformation and reducing overall yield [1]. This pre-installed carboxymethyl group eliminates a protection/deprotection cycle and an acylation step compared to the simpler cyclopropylamino precursor, translating to approximately 10–20% higher cumulative yield over a 5–7 step sequence (estimated from standard peptide coupling yields of 85–95% per step).

Peptidomimetic Amino acid surrogate Amide coupling

Enantiomeric Purity Specification: Reported 95–98% vs. Typical Unspecified Racemic or Scalemic Procurement Risk

Supplier technical datasheets for the target compound specify a purity of ≥95% (Fluorochem/CymitQuimica) to 98% (Leyan) [REFS-1, REFS-2]. Critically, these specifications refer to the single (R)-enantiomer, not a racemate or scalemic mixture. In contrast, the closely related descriptor compound 3-[(Carboxymethyl-cyclopropyl-amino)-methyl]-piperidine-1-carboxylic acid benzyl ester (CAS 1353976-15-4) is often listed without explicit enantiomeric composition, creating ambiguity for chiral applications . In the HIV-1 protease inhibitor series, the (R)-piperidine-3-carboxamide P2-ligand (compound 22a) with IC₅₀ = 3.61 nM outperformed the racemic or (S)-configured analogs, demonstrating that chiral purity is directly coupled to biological potency in this scaffold class [1]. For a procurement decision, a supplier-guaranteed single-enantiomer specification eliminates the risk of receiving racemic or scalemic material—an assurance not available from all vendors listing the general '3-substituted cyclopropyl-piperidine' chemotype.

Chiral purity Analytical QC Procurement specification

Conformational Restriction by Cyclopropyl Group: Rationale from Class-Level Medicinal Chemistry

The N-cyclopropyl substituent on the glycine nitrogen imposes conformational restriction that is well-precedented in medicinal chemistry. Cyclopropyl groups reduce the entropic penalty upon target binding by limiting rotatable bond degrees of freedom and can improve metabolic stability by shielding the adjacent amine from oxidative N-dealkylation [1]. In the HIV-1 protease inhibitor series, the cyclopropyl group serves as the P1' hydrophobic ligand; compounds lacking this cyclopropyl motif (replaced with isopropyl or ethyl) showed reduced enzymatic potency and diminished activity against drug-resistant variants [2]. The target compound pre-installs this critical conformational element at the intermediate stage, enabling direct elaboration to the final inhibitor without additional N-alkylation or cyclopropanation steps. Analogs lacking the cyclopropyl group (e.g., N-methyl or N-ethyl glycine piperidine derivatives) would require a late-stage cyclopropanation or N-alkylation that introduces regioselectivity challenges and reduces overall yield.

Conformational constraint Entropic benefit Metabolic stability

Optimal Research and Industrial Application Scenarios for (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic Acid Benzyl Ester


HIV-1 Protease Inhibitor Lead Optimization: P2-P1' Fragment Assembly

In structure-based design of cyclopropyl-containing HIV-1 protease inhibitors following the scaffold described by Zhou et al. (2020), this intermediate serves as the direct precursor to the (R)-piperidine-3-carboxamide P2-ligand with a pre-installed cyclopropyl P1' group [4]. The benzyl ester on the piperidine nitrogen is cleaved by hydrogenolysis after assembly of the full inhibitor backbone, and the free carboxylic acid of the glycine arm is coupled to the P1' amine in a key amide bond-forming step. The (R)-configuration at C3 is non-negotiable for S2 subsite occupancy, as demonstrated by the 3.61 nM IC₅₀ of the cognate compound 22a [4]. Alternative intermediates lacking the carboxymethyl group, bearing the wrong enantiomer, or carrying a different N-protecting group would require additional synthetic steps, introduce stereochemical risk, or prove incompatible with the planned deprotection sequence.

GlyT1 Glycine Transporter Inhibitor Pharmacophore Exploration

Cyclopropyl piperidine glycine derivatives are claimed in multiple patent families (e.g., US7776886B2) as GlyT1 inhibitors for schizophrenia and cognitive disorders [4]. The target compound provides the core N-cyclopropyl-N-(piperidin-3-yl)glycine pharmacophore with orthogonal Cbz protection. The 3-substitution pattern combined with the (R)-configuration may confer transporter subtype selectivity distinct from 4-substituted or achiral analogs. Researchers exploring GlyT1 vs. GlyT2 selectivity can use this intermediate to generate focused libraries by varying the acylating agent at the piperidine nitrogen after Cbz deprotection, while keeping the cyclopropyl glycine moiety constant—a strategy that is not executable with the fully deprotected or Boc-protected analogs without additional protection group manipulations.

Conformationally Constrained Peptidomimetic Synthesis

The N-cyclopropyl glycine motif embedded in this intermediate functions as a conformationally restricted amino acid surrogate, as reviewed by Talele (2016) on the cyclopropyl fragment in drug design [4]. The cyclopropyl ring restricts the ϕ and ψ dihedral angles of the glycine backbone, reducing the entropic cost of binding and potentially improving metabolic stability by shielding the amine from oxidative metabolism. This intermediate enables direct incorporation of the constrained amino acid into peptide or peptidomimetic sequences via standard amide coupling at the free carboxylic acid, with subsequent Cbz removal liberating the piperidine nitrogen for further diversification. Analogs lacking the cyclopropyl group (N-methyl or N-ethyl glycine piperidine derivatives) do not provide equivalent conformational restriction and would require additional synthetic manipulation to introduce the cyclopropyl constraint.

GPR119 Agonist Pharmacophore Assembly for Type 2 Diabetes

Substituted cyclopropyl piperidine compounds are claimed as GPR119 agonists for type 2 diabetes treatment in patent applications by Merck Sharp & Dohme (e.g., US20110028501) [4]. The target compound, with its 3-substituted piperidine bearing both cyclopropyl and carboxymethyl functionalities, maps onto the generalized Markush structure disclosed in these filings. The orthogonal Cbz/CO₂H protection allows sequential functionalization: the carboxylic acid can be coupled to an amine-containing GPR119 pharmacophore element, and following Cbz removal, the liberated piperidine nitrogen can be sulfonylated or acylated to tune potency, selectivity, and pharmacokinetic properties. This sequential diversification strategy is precluded if the Boc-protected analog is used, as acidic glycine arm deprotection would simultaneously cleave the Boc group.

Quote Request

Request a Quote for (R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid benzyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.